

Application Notes and Protocols for Divin Protein Binding Assay

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Compound of Interest

Compound Name: *Divin*

Cat. No.: *B2698247*

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Introduction

Divin, a crucial protein in bacterial cell division, plays a pivotal role in the spatial and temporal regulation of septum formation. As a homolog of GpsB and DivIVA, **Divin** is understood to interact with key components of the divisome, the protein machinery responsible for cytokinesis. Notably, its interaction with FtsZ, a tubulin homolog that forms the Z-ring at the division site, is critical for the proper assembly and constriction of this ring, ultimately leading to the formation of two daughter cells.^[1] Understanding the molecular details of the **Divin**-FtsZ interaction is paramount for the development of novel antimicrobial agents that target bacterial cell division.

These application notes provide a comprehensive overview and detailed protocols for studying the binding of **Divin** to its interaction partners, with a primary focus on FtsZ. The methodologies described herein are essential for researchers investigating bacterial cell division, as well as for professionals in drug development seeking to identify and characterize inhibitors of this vital protein-protein interaction.

Data Presentation

The following table summarizes quantitative data for the interaction between GpsB (a **Divin** homolog) and FtsZ, as determined by Surface Plasmon Resonance (SPR). This data serves as a reference for expected binding affinities when studying **Divin**-FtsZ interactions.

Interacting Proteins (Bait & Analyte)	Method	Dissociation Constant (Kd)	Reference
Full-length S. aureus GpsB & S. aureus FtsZ (residues 325-390)	SPR	$40.21 \pm 1.77 \mu\text{M}$	[2] [3]
S. aureus GpsB N-terminal domain (1-70) & S. aureus FtsZ (residues 325-390)	SPR	$40.22 \pm 1.38 \mu\text{M}$	[2] [3]
S. aureus GpsB N-terminal domain (1-70) & S. aureus FtsZ C-terminal variable region (379-390)	SPR	$73.63 \pm 9.43 \mu\text{M}$	[2]
S. aureus GpsB N-terminal domain (1-70) & S. aureus FtsZ C-terminal 8 residues (383-390)	SPR	$17.76 \pm 1.25 \mu\text{M}$	[2]
B. subtilis GpsB & FITC-labeled B. subtilis FtsZ	Fluorescence Spectroscopy	$48 \pm 2 \mu\text{M}$	[4]

Experimental Protocols

Three key experimental protocols are detailed below to investigate the **Divin**-FtsZ interaction: a pull-down assay for initial screening, Surface Plasmon Resonance (SPR) for quantitative binding analysis, and a fluorescence-based assay for validation.

Protocol 1: In Vitro Pull-Down Assay

This protocol is designed to qualitatively assess the direct physical interaction between a tagged "bait" protein (e.g., His-tagged **Divin**) and a "prey" protein (e.g., untagged FtsZ).

Materials:

- Purified, recombinant His-tagged **Divin** protein
- Purified, recombinant untagged FtsZ protein
- Ni-NTA (Nickel-Nitriloacetic acid) agarose beads
- Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole, 0.1% Tween-20, 1 mM DTT, protease inhibitors)
- Elution Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 250 mM imidazole)
- SDS-PAGE gels and associated reagents
- Western blot apparatus and reagents (including anti-FtsZ antibody)

Procedure:

- **Bead Equilibration:** Wash Ni-NTA beads with Lysis/Wash Buffer.
- **Bait Protein Immobilization:** Incubate the equilibrated Ni-NTA beads with purified His-tagged **Divin** in Lysis/Wash Buffer for 1-2 hours at 4°C with gentle rotation.
- **Washing:** Centrifuge to pellet the beads and wash three times with Lysis/Wash Buffer to remove unbound **Divin**.
- **Prey Protein Incubation:** Add the purified FtsZ protein to the beads and incubate for 2-4 hours at 4°C with gentle rotation to allow for interaction.
- **Washing:** Pellet the beads and wash five times with Lysis/Wash Buffer to remove non-specifically bound proteins.
- **Elution:** Elute the bound protein complexes by adding Elution Buffer and incubating for 10-15 minutes.

- Analysis: Analyze the eluted fractions by SDS-PAGE and Western blot using an anti-FtsZ antibody to detect the presence of FtsZ that was "pulled down" with **Divin**.

Protocol 2: Surface Plasmon Resonance (SPR) for Quantitative Analysis

SPR is a label-free technique used to measure the kinetics and affinity of protein-protein interactions in real-time.

Materials:

- SPR instrument (e.g., Biacore)
- Sensor chip (e.g., CM5)
- Amine coupling kit (EDC, NHS, ethanolamine)
- Purified **Divin** (ligand) and FtsZ (analyte) proteins in a suitable buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., glycine-HCl pH 2.5)

Procedure:

- Ligand Immobilization:
 - Equilibrate the sensor chip with running buffer.
 - Activate the carboxymethylated dextran surface with a mixture of EDC and NHS.
 - Inject the purified **Divin** protein at a low concentration in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) to achieve the desired immobilization level.
 - Deactivate the remaining active esters with ethanolamine.
- Analyte Binding:
 - Inject a series of increasing concentrations of purified FtsZ protein over the sensor surface containing the immobilized **Divin**.

- Monitor the association and dissociation phases in real-time by measuring the change in the refractive index.
- Regeneration: After each analyte injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound FtsZ.
- Data Analysis:
 - Subtract the response from a reference flow cell (without immobilized **Divin**) to correct for bulk refractive index changes.
 - Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (K_d).

Protocol 3: Fluorescence-Based Binding Assay

This assay provides an alternative method to validate the interaction and determine the binding affinity by monitoring changes in the fluorescence of a labeled protein upon binding.

Materials:

- Fluorometer or fluorescence plate reader
- Fluorescein isothiocyanate (FITC) or other suitable fluorescent dye
- Purified **Divin** and FtsZ proteins
- Reaction Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 10 mM MgCl₂)

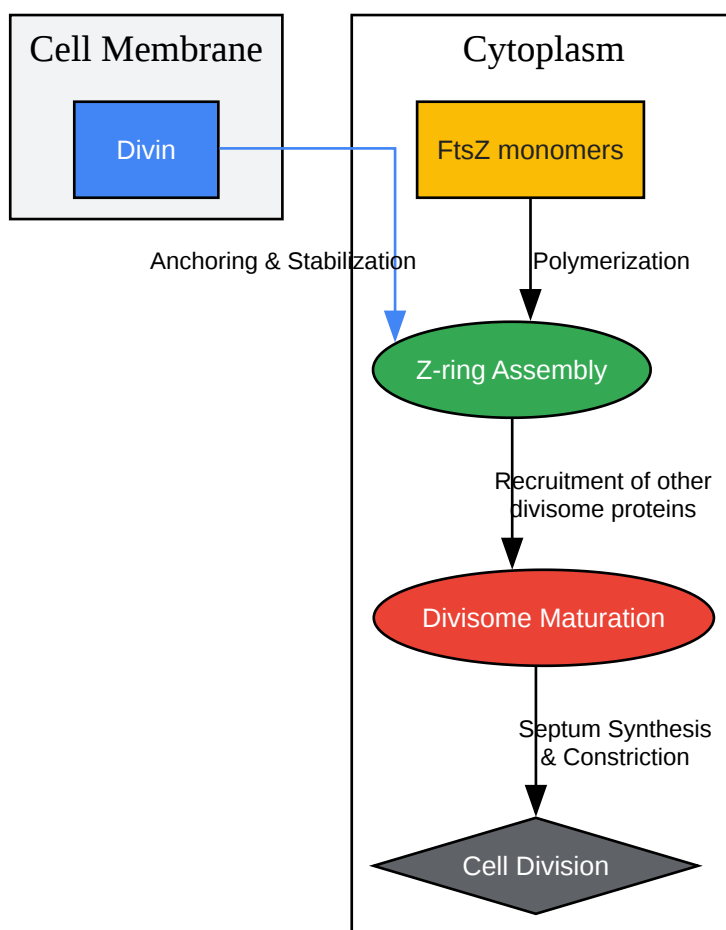
Procedure:

- Protein Labeling: Label FtsZ with FITC according to the manufacturer's instructions. Remove excess, unconjugated dye by size-exclusion chromatography.
- Fluorescence Measurement:
 - In a microplate or cuvette, add a fixed concentration of FITC-labeled FtsZ.

- Measure the baseline fluorescence intensity.
- Add increasing concentrations of unlabeled **Divin** to the FITC-FtsZ solution.
- Incubate the mixture to allow binding to reach equilibrium.
- Measure the change in fluorescence intensity at each **Divin** concentration.
- Data Analysis:
 - Plot the change in fluorescence intensity as a function of the **Divin** concentration.
 - Fit the data to a one-site binding equation to determine the dissociation constant (K_d).[\[4\]](#)
[\[5\]](#)

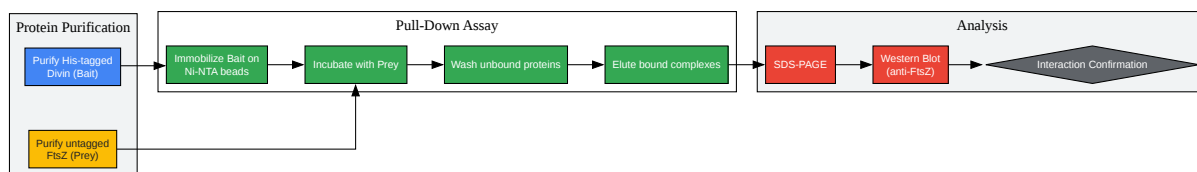
Mandatory Visualizations

Signaling Pathway and Experimental Workflows



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Caption: **Divin**'s role in the bacterial cell division signaling pathway.



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Caption: Experimental workflow for the **Divin**-FtsZ pull-down assay.

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